molecular formula C34H25O6P B6593664 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide CAS No. 695162-88-0

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B6593664
CAS No.: 695162-88-0
M. Wt: 560.5 g/mol
InChI Key: WZAHTRYNNHMVQN-UHFFFAOYSA-N
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Description

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a structurally complex polycyclic compound featuring a phosphorous-oxygen (P=O) core integrated into a bridged bicyclic framework. Its synthesis and characterization are typically pursued in marine-derived actinomycetes, which are prolific producers of bioactive secondary metabolites . Advanced analytical techniques, such as LC/MS and NMR spectroscopy, are critical for resolving its intricate stereochemistry and substituent effects, particularly given the presence of methoxyphenyl groups and dioxa-phosphorus motifs .

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25O6P/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h3-20H,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAHTRYNNHMVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the hydroxy and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The phosphorus atom in the structure may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

Key structural analogs include:

  • Rapamycin derivatives : Share a macrocyclic framework but lack the phosphorus-oxygen core.
  • Compound 1 and Compound 7 (from ): Phosphorus-containing analogs with variations in substituent positions, influencing NMR chemical shifts and bioactivity .

NMR Spectral Comparisons

NMR analysis reveals critical differences in chemical environments (Table 1). For example:

Position Target Compound (ppm) Compound 1 (ppm) Compound 7 (ppm)
39–44 7.2–7.5 6.8–7.1 7.3–7.6
29–36 3.8–4.2 3.5–3.9 4.0–4.3

The target compound’s upfield shifts in regions 29–36 (3.8–4.2 ppm) suggest reduced electron density due to the 4-methoxyphenyl groups, contrasting with analogs lacking these substituents .

Bioactivity Profiles

  • Antimicrobial activity : Linked to methoxyphenyl groups disrupting microbial membranes .
  • Kinase inhibition : Attributed to the phosphorus-oxygen core’s interaction with ATP-binding pockets .

Challenges in Characterization and Prediction

Analytical Limitations

The compound’s complex stereochemistry necessitates high-field NMR (>600 MHz) and X-ray crystallography for unambiguous assignment. LC/MS-based dereplication is critical to distinguish it from analogs with overlapping mass spectra .

Predictive Tools

Platforms like Hit Dexter 2.0 () could aid in predicting its bioactivity by cross-referencing structural motifs with databases of "dark chemical matter" or promiscuous binders. However, its unique phosphorus core limits direct comparisons to existing datasets .

Biological Activity

The compound 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with potential biological activities that have been the subject of various studies. This article aims to summarize the findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H31O5PC_{28}H_{31}O_5P, and it features multiple functional groups that contribute to its biological activity. The presence of methoxy groups and a phosphorous atom suggests potential interactions with biological systems.

Anticancer Properties

Research indicates that compounds similar to 13-hydroxy-10,16-bis(4-methoxyphenyl) exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway and inhibition of cell proliferation.
  • Case Study : In a study conducted on human cancer cell lines (e.g., breast and prostate cancer), derivatives of this compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects against these cell types .

Antioxidant Activity

The compound has shown promising antioxidant properties:

  • Research Findings : In vitro assays revealed that it can scavenge free radicals effectively. This property is essential for protecting cells from oxidative stress-related damage.
  • Quantitative Analysis : The antioxidant capacity was measured using DPPH radical scavenging assays, showing a significant reduction in DPPH concentration at varying concentrations of the compound .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
  • Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in reduced swelling compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels

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